molecular formula C12H11F B14517096 3-Fluoro-1,4-dihydro-1,1'-biphenyl CAS No. 62476-45-3

3-Fluoro-1,4-dihydro-1,1'-biphenyl

Cat. No.: B14517096
CAS No.: 62476-45-3
M. Wt: 174.21 g/mol
InChI Key: BQGZJUICBXSNLV-UHFFFAOYSA-N
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Description

3-Fluoro-1,4-dihydro-1,1’-biphenyl is an organic compound consisting of two benzene rings connected by a single bond, with a fluorine atom attached to one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1,4-dihydro-1,1’-biphenyl typically involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives. One common method involves the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The diazotized aniline derivative is then coupled with a benzene derivative in the presence of a copper catalyst (CuCl) to yield the desired biphenyl compound .

Industrial Production Methods

Industrial production of biphenyl compounds, including 3-Fluoro-1,4-dihydro-1,1’-biphenyl, often employs catalytic coupling reactions such as the Suzuki-Miyaura reaction. This method involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base. This approach is favored for its efficiency, scalability, and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,4-dihydro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3).

    Nitration: Nitric acid and sulfuric acid mixture.

    Sulfonation: Sulfuric acid or oleum.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Halogenated Biphenyls: Formed through halogenation reactions.

    Nitro Biphenyls: Formed through nitration reactions.

    Sulfonated Biphenyls: Formed through sulfonation reactions.

    Biphenyl Quinones: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-1,4-dihydro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, biphenyl derivatives have been shown to inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1,4-dihydro-1,1’-biphenyl is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall properties.

Properties

CAS No.

62476-45-3

Molecular Formula

C12H11F

Molecular Weight

174.21 g/mol

IUPAC Name

(3-fluorocyclohexa-2,5-dien-1-yl)benzene

InChI

InChI=1S/C12H11F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-7,9,11H,8H2

InChI Key

BQGZJUICBXSNLV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C=C1F)C2=CC=CC=C2

Origin of Product

United States

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